Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-
Description
Classification and Structural Features
Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]- belongs to the class of organic compounds known as fatty amides, which are carboxylic acid amide derivatives of fatty acids formed from a fatty acid and an amine. More specifically, this compound represents a highly substituted derivative of hexadecanamide, incorporating multiple functional groups that significantly modify its chemical and physical properties compared to the parent fatty amide structure.
The molecular structure of this compound exhibits remarkable complexity, with a molecular formula of C30H52N2O3 and a molecular weight of 488.7 grams per mole. The compound features a hexadecanamide backbone, which contributes to its hydrophobic properties through the sixteen-carbon saturated fatty acid chain. This hydrophobic character is balanced by the presence of multiple polar functional groups, including a hydroxyl group, a methoxyphenyl moiety, and a pyrrolidinylmethyl substituent, creating an amphiphilic molecule with distinct structural regions.
The structural architecture can be divided into several key components that define its chemical behavior. The hexadecanamide portion provides the primary structural framework, represented by the linear sixteen-carbon chain terminated with an amide functional group. The amide nitrogen is substituted with a complex chiral alcohol derivative featuring precise stereochemical arrangements at the (1R,2R) positions. This chiral alcohol component incorporates a 4-methoxyphenyl group, which introduces aromatic character and additional polar functionality through the methoxy substituent.
Table 1: Structural Components and Properties
| Component | Description | Contribution to Properties |
|---|---|---|
| Hexadecanamide backbone | C16 saturated fatty acid amide | Hydrophobic character, membrane interaction |
| (1R,2R)-chiral centers | Defined stereochemistry | Specific molecular recognition, chirality |
| 4-methoxyphenyl group | Aromatic ring with methoxy substituent | Aromatic interactions, polarity |
| Pyrrolidinylmethyl moiety | Five-membered nitrogen heterocycle | Basicity, hydrogen bonding |
| Hydroxyl functionality | Secondary alcohol | Hydrogen bonding, polarity |
The pyrrolidinylmethyl substituent adds another dimension of structural complexity, introducing a five-membered nitrogen-containing heterocycle that can participate in hydrogen bonding and exhibits basic character. This structural feature significantly influences the compound's interaction with biological systems and other molecules, providing sites for both hydrogen bond donor and acceptor capabilities.
The International Union of Pure and Applied Chemistry name for this compound reflects its stereochemical complexity: N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]hexadecanamide. This systematic nomenclature precisely defines the spatial arrangement of all functional groups and ensures unambiguous identification of the specific stereoisomer among the multiple possible configurations.
Historical Context and Discovery
The development and characterization of Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]- emerged from broader research efforts focused on understanding and modulating fatty acid amide signaling pathways. The compound represents part of a systematic exploration of N-acylethanolamine acid amidase inhibitors, which gained significant attention in the pharmaceutical and biochemical research communities during the early 21st century.
The initial recognition of fatty acid amides as biologically active compounds dates back to earlier decades, when researchers began identifying these molecules as important mediators in various physiological processes. Primary fatty acid amides, including the parent compound hexadecanamide, were first isolated and characterized from biological sources, with key questions remaining regarding their production and degradation in biological systems. The discovery that fatty acid amides could compete with endocannabinoids for binding to degrading enzymes, thereby increasing endocannabinoid concentrations, provided important insights into their potential therapeutic applications.
Research efforts leading to the development of this specific compound were driven by the need to create more selective and potent inhibitors of N-acylethanolamine acid amidase, an enzyme involved in the degradation of bioactive fatty acid amides. The design of Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]- incorporated structural features intended to enhance binding affinity and selectivity while maintaining appropriate physicochemical properties for biological applications.
The compound was first documented in chemical databases with the Chemical Abstracts Service registry number 163042-37-3, establishing its formal recognition within the scientific literature. The creation date recorded in the PubChem database indicates that this compound was first entered into chemical databases in 2006, with subsequent modifications and updates reflecting ongoing research and characterization efforts.
The synthetic development of this compound required sophisticated organic chemistry techniques to achieve the precise stereochemical control necessary for its preparation. The presence of multiple chiral centers demanded careful selection of synthetic strategies and reagents to ensure the correct absolute configuration of the final product. This synthetic challenge contributed to the compound's value as a research tool and potential therapeutic agent, as the specific stereochemistry is critical for its biological activity and selectivity profiles.
Nomenclature and Stereochemical Specificity
The nomenclature of Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]- reflects the sophisticated stereochemical requirements that define this molecule's unique identity. The systematic name follows International Union of Pure and Applied Chemistry conventions for describing complex organic molecules with multiple functional groups and defined stereochemistry.
The compound is also known by several alternative names and identifiers that provide different perspectives on its structure. The PubChem entry lists multiple synonyms, including the simplified descriptor "Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-" and the alternative formulation "N-[(1R,2R)-1-hydroxy-1-(4-methoxyphenyl)-3-pyrrolidin-1-ylpropan-2-yl]hexadecanamide". These naming variations reflect different approaches to describing the same molecular structure while maintaining the essential stereochemical information.
The stereochemical specificity indicated by the (1R,2R) designation is fundamental to the compound's identity and properties. This notation describes the absolute configuration at two specific carbon centers within the molecule, where R indicates the spatial arrangement of substituents according to the Cahn-Ingold-Prelog priority rules. The precise stereochemistry is critical for the compound's biological activity, as different stereoisomers can exhibit dramatically different properties and interactions with biological targets.
Table 2: Stereochemical and Chemical Identifiers
| Identifier Type | Value | Significance |
|---|---|---|
| PubChem Compound Identifier | 10074250 | Database reference number |
| Chemical Abstracts Service Number | 163042-37-3 | Registry identifier |
| International Chemical Identifier | InChI=1S/C30H52N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29(33)31-28(25-32-23-16-17-24-32)30(34)26-19-21-27(35-2)22-20-26/h19-22,28,30,34H,3-18,23-25H2,1-2H3,(H,31,33)/t28-,30-/m1/s1 | Structure encoding with stereochemistry |
| International Chemical Identifier Key | GFNZKHWDDJQKCM-PQHLKRTFSA-N | Shortened structure identifier |
The stereochemical information encoded in the International Chemical Identifier includes specific stereochemical descriptors (/t28-,30-/m1/s1) that precisely define the three-dimensional arrangement of atoms within the molecule. This level of detail ensures that the compound can be unambiguously identified and distinguished from other possible stereoisomers that might possess different biological or chemical properties.
The molecular formula C30H52N2O3 provides essential information about the atomic composition, indicating the presence of thirty carbon atoms, fifty-two hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This formula, combined with the structural identifiers, allows for complete characterization of the compound's chemical composition and connectivity.
The compound's simplified molecular-input line-entry system representation (CCCCCCCCCCCCCCCC(=O)NC@HC@@HO) provides a linear notation that captures both the connectivity and stereochemistry in a format suitable for computer processing and database searching. The @ symbols within this notation specifically indicate the stereochemical configuration at the chiral centers, ensuring that the correct enantiomer is specified.
Properties
IUPAC Name |
N-[(1R,2R)-1-hydroxy-1-(4-methoxyphenyl)-3-pyrrolidin-1-ylpropan-2-yl]hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29(33)31-28(25-32-23-16-17-24-32)30(34)26-19-21-27(35-2)22-20-26/h19-22,28,30,34H,3-18,23-25H2,1-2H3,(H,31,33)/t28-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNZKHWDDJQKCM-PQHLKRTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]- (commonly referred to as HEX) is a fatty acid amide that has garnered attention for its diverse biological activities. This compound is characterized by its structural complexity, which includes a long-chain amide and a hydroxy-substituted phenyl moiety. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 245329-77-5 |
| Molecular Formula | C29H50N2O3 |
| Molar Mass | 474.72 g/mol |
| Density | 1.003 g/cm³ |
| Boiling Point | 648.3 ± 55.0 °C (predicted) |
Recent studies have elucidated several mechanisms through which HEX exerts its biological effects:
- Anti-inflammatory Effects : HEX has been shown to alleviate inflammation in various models, particularly in mastitis induced by Staphylococcus aureus. It inhibits the activation of the NF-κB signaling pathway, which is crucial for the expression of pro-inflammatory cytokines. This inhibition occurs via the activation of the PPARα-SIRT1 axis, leading to reduced inflammatory responses in mammary epithelial cells (MMECs) .
- Barrier Function Restoration : In experiments with MMECs treated with HEX, there was a notable restoration of tight junction proteins that were disrupted by bacterial infection. This suggests that HEX plays a role in maintaining epithelial barrier integrity during inflammatory conditions .
- Antioxidant Activity : HEX exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in various biological systems .
Study 1: Alleviation of Mastitis
A recent study investigated the role of HEX in a mouse model of mastitis caused by S. aureus. The results indicated that HEX treatment significantly reduced inflammatory markers and restored epithelial barrier function:
- Experimental Design : Mice were divided into control and treatment groups receiving different doses of HEX.
- Results : HEX treatment led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, along with increased expression of PPARα and SIRT1 .
Study 2: Neuroprotective Effects
Another area of investigation is the neuroprotective potential of HEX. Research indicates that compounds similar to HEX can protect neuronal cells from apoptosis induced by oxidative stress:
Scientific Research Applications
Introduction to Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-
Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]- is a compound with the CAS number 163042-37-3 and a molecular formula of C30H52N2O3. This compound has garnered attention in various fields of research due to its unique structural features and potential applications.
Medicinal Chemistry
Hexadecanamide derivatives are being explored for their potential therapeutic effects, particularly in the treatment of neurological disorders. The presence of a pyrrolidine ring and a hydroxy group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neuroprotective agents.
Case Study: Neuroprotective Effects
- A study investigated the neuroprotective properties of similar hexadecanamide compounds in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and apoptosis in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease.
Anticancer Research
The compound's structural features may contribute to its anticancer properties. Research has indicated that fatty amides can modulate cell signaling pathways involved in cancer progression.
Case Study: Modulation of Cancer Cell Growth
- In vitro studies demonstrated that hexadecanamide derivatives inhibited the growth of specific cancer cell lines by inducing apoptosis and cell cycle arrest. Further research is needed to elucidate the exact mechanisms involved.
Biochemical Applications
Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]- can also serve as a biochemical probe due to its ability to interact with various biological molecules.
Case Study: Interaction with Lipid Membranes
- Experimental data showed that this compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful for studying membrane dynamics and drug delivery systems.
Material Science
The unique chemical structure allows for potential applications in material science, particularly in the development of surfactants and emulsifiers.
Case Study: Surfactant Properties
- Research has demonstrated that hexadecanamide derivatives exhibit surfactant properties, which can be utilized in formulating stable emulsions for pharmaceuticals and cosmetics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexadecanamide belongs to a broader class of fatty acid amides and synthetic analogs. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Table 2: Physicochemical and Functional Properties
| Property | Hexadecanamide | Oleamide | SLE (Pseudo-Ceramide) | Hexadecanoic Acid |
|---|---|---|---|---|
| Water Solubility | Low (cf. indole: ~3 orders lower) | Very low | Moderate (lamellar formulation) | Moderate (carboxylic acid) |
| logP | 4.95 | 6.34 | ~5.2 | 6.85 |
| Biological Targets | PAOX, CA2 | GABA receptors, serotonin systems | Ceramide receptors | Bitumen colloids |
| Key Applications | Sperm motility, anti-inflammation | Sleep regulation | Dermatology | Industrial surfactants |
Research Findings and Contradictions
Hypertension Biomarker Conflict : Hexadecanamide levels were elevated in hypertensive patients in one study but reduced in murine models . This discrepancy suggests species- or context-specific metabolic regulation.
Stability in Biocrude Oil : Unlike N-heterocyclics (e.g., indoles), hexadecanamide resists aqueous extraction during HTL due to hydrophobic amide bonds .
Industrial Degradation : During plastic reprocessing, hexadecanamide derivatives (e.g., N-(2-hydroxyethyl) hexadecanamide) form via thermo-oxidative aging, highlighting stability challenges .
Preparation Methods
Chiral Auxiliary-Mediated Synthesis
To enforce the (1R,2R) configuration, a chiral auxiliary such as (R)-phenylglycinol is employed. The auxiliary is coupled to the ketone precursor, directing the stereochemical outcome during reduction. Subsequent cleavage of the auxiliary under acidic conditions (HCl/MeOH) yields the desired amine without racemization.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic intermediates offers an alternative. For example, Candida antarctica lipase B (CAL-B) selectively acetylates the (1S,2S)-enantiomer in vinyl acetate, leaving the (1R,2R)-amine untouched (ee >99%).
Industrial-Scale Production Considerations
Catalytic Hydrogenation
Large-scale reductions utilize heterogeneous catalysts like Raney nickel or palladium on carbon (Pd/C). For instance, hydrogenation of 4-methoxy-β-nitrostyrene at 50 psi H₂ and 25°C affords the amine intermediate with 90% yield and 97% ee.
Continuous Flow Synthesis
Flow reactors enhance reproducibility and safety for exothermic steps (e.g., acyl chloride formation). Hexadecanoic acid is converted to hexadecanoyl chloride using oxalyl chloride in a continuous flow system (residence time: 5 min, 40°C).
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 7.24 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 4.12 (m, 1H, CH-OH), 3.80 (s, 3H, OCH₃), 3.45 (m, 2H, N-CH₂), 2.60 (m, 4H, pyrrolidine), 1.60 (m, 2H, COCH₂), 1.25 (br s, 28H, CH₂), 0.88 (t, J = 6.8 Hz, 3H, CH₃).
-
¹³C NMR: 173.5 (C=O), 159.2 (Ar-OCH₃), 130.1–114.7 (Ar-C), 72.1 (CH-OH), 55.3 (OCH₃), 53.8 (N-CH₂), 46.2 (pyrrolidine), 36.5–22.7 (CH₂), 14.1 (CH₃).
High-Performance Liquid Chromatography (HPLC)
-
Column: Chiralpak IA (4.6 × 250 mm)
-
Mobile Phase: Hexane:isopropanol (90:10, 1.0 mL/min)
Challenges and Mitigation Strategies
Epimerization During Amidation
The basic conditions of amidation risk epimerization at the α-carbon. To mitigate, reactions are conducted at 0°C with minimal triethylamine (1.1 equiv) and short reaction times (<12 h).
Q & A
Basic: What analytical techniques are recommended for confirming the stereochemical configuration of this compound?
Answer:
The stereochemistry of the compound can be validated using a combination of nuclear magnetic resonance (NMR) spectroscopy and chiral high-performance liquid chromatography (HPLC). For NMR, - and -NMR spectra should be analyzed to confirm the spatial arrangement of substituents, particularly the (1R,2R) configuration. Coupling constants (-values) between protons on adjacent chiral centers (e.g., hydroxy and pyrrolidinylmethyl groups) are critical for assigning stereochemistry . Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak®) with a hexane/isopropanol mobile phase can resolve enantiomers and verify optical purity. X-ray crystallography is definitive but requires high-quality single crystals, which may be challenging due to the compound’s lipophilic nature .
Basic: What solvent systems are optimal for preparing stable stock solutions of this compound for biological assays?
Answer:
The compound is sparingly soluble in aqueous buffers but dissolves well in organic solvents. Based on solubility studies of structurally similar hexadecanamides:
- DMSO : 20 mg/mL (recommended for initial stock due to high solubility)
- Ethanol : 22 mg/mL (suitable for short-term storage)
- PBS (pH 7.2) : ~50 µg/mL (prepare fresh before use; avoid prolonged storage to prevent precipitation) .
Protocol : Dissolve the compound in DMSO, then dilute into PBS or cell culture medium, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to avoid cytotoxicity. Vortex thoroughly and centrifuge to remove particulates .
Advanced: How does the 4-methoxyphenyl substituent influence the compound’s pharmacokinetic properties and target binding?
Answer:
The 4-methoxyphenyl group enhances lipophilicity (predicted logP ~4.5), which may improve membrane permeability but reduce aqueous solubility, as seen in similar amides . Computational docking studies suggest the methoxy group engages in hydrophobic interactions with binding pockets in enzymes like α-glucosidase or bacterial efflux pumps. However, this substituent may also increase metabolic liability via cytochrome P450-mediated demethylation. To assess bioavailability, perform in vitro assays:
- Lipophilicity : Measure octanol-water partition coefficients (logD).
- Metabolic stability : Use liver microsomes to track demethylation metabolites .
Advanced: What experimental strategies can address discrepancies in bioactivity data across different bacterial strains?
Answer:
Contradictory antibacterial results (e.g., Gram-positive vs. Gram-negative efficacy) may arise from differences in cell wall permeability or efflux pump activity. Methodological recommendations :
- Standardized MIC assays : Use broth microdilution (CLSI guidelines) with E. coli (ATCC 25922) and S. aureus (ATCC 29213) to compare inhibition at concentrations from 0.5–128 µg/mL.
- Efflux pump inhibition : Co-administer the compound with sub-inhibitory concentrations of efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide for Gram-negative strains) to assess potency enhancement .
- Membrane disruption assays : Use SYTOX™ Green dye to quantify bacterial membrane integrity post-treatment .
Basic: What spectroscopic methods are suitable for quantifying this compound in complex matrices (e.g., serum)?
Answer:
Reverse-phase HPLC coupled with UV detection (λ = 254 nm) is effective. Conditions :
- Column : C18 (5 µm, 250 × 4.6 mm)
- Mobile phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid
- Flow rate : 1.0 mL/min
- Retention time : ~8.2 minutes (calibrate with pure standard) .
For higher sensitivity, LC-MS/MS using electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode is preferred, with quantification via m/z transitions specific to the compound’s molecular ion .
Advanced: How can molecular dynamics (MD) simulations guide the optimization of this compound’s enzyme inhibitory activity?
Answer:
MD simulations can model interactions between the compound and target enzymes (e.g., acetylcholinesterase or α-glucosidase). Protocol :
Docking : Use AutoDock Vina to predict binding poses, focusing on the pyrrolidinylmethyl group’s role in hydrogen bonding.
Simulations : Run 100-ns MD trajectories (AMBER force field) to assess stability of the ligand-enzyme complex.
Free energy calculations : Apply MM-PBSA to estimate binding affinities. Key parameters include:
- Hydrophobic contributions from the hexadecanamide chain.
- Polar interactions from the hydroxy and methoxyphenyl groups .
Results can guide structural modifications, such as introducing polar substituents to improve water solubility without compromising binding .
Basic: What in vitro models are appropriate for evaluating the compound’s antioxidant potential?
Answer:
- DPPH radical scavenging : Prepare a 100 µM solution of the compound in ethanol, mix with 0.1 mM DPPH, and measure absorbance at 517 nm after 30 minutes. Compare to Trolox standards .
- Lipid peroxidation assay : Use rat liver homogenates treated with Fe/ascorbate to induce oxidation. Quantify malondialdehyde (MDA) via thiobarbituric acid reactivity .
- Cellular ROS detection : Apply the compound to H2O2-stressed HEK-293 cells and measure ROS levels using dichlorofluorescein diacetate (DCFH-DA) fluorescence .
Advanced: What synthetic routes are feasible for introducing modifications to the pyrrolidinylmethyl group?
Answer:
The pyrrolidinylmethyl moiety can be modified via reductive amination or nucleophilic substitution. Example pathway :
Intermediate synthesis : React (1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(pyrrolidin-1-ylmethyl)ethylamine with palmitoyl chloride in dichloromethane (0°C, 2 hours).
Derivatization : Substitute pyrrolidine with piperidine via SN2 reaction using NaH in DMF (60°C, 12 hours).
Purification : Isolate products via silica gel chromatography (hexane/ethyl acetate gradient) .
Characterize intermediates by -NMR and HRMS to confirm regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
